N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide
Description
Chemical Structure and Properties N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide (molecular formula: C₁₅H₂₃NO₃·HBr, molecular weight: 265.35 g/mol + HBr contribution) is a hydrobromide salt of a substituted benzylamine derivative. The compound features a cyclopentane ring linked to a 2,3,4-trimethoxybenzyl group via an amine bond. Key physicochemical properties include:
Properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]cyclopentanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.BrH/c1-17-13-9-8-11(14(18-2)15(13)19-3)10-16-12-6-4-5-7-12;/h8-9,12,16H,4-7,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAJZDJXOYOQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2CCCC2)OC)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609408-86-7 | |
| Record name | Benzenemethanamine, N-cyclopentyl-2,3,4-trimethoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609408-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide typically involves the reaction of cyclopentanamine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trimethoxybenzyl group is known to enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The cyclopentanamine core may interact with amine receptors or transporters, influencing neurotransmitter systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Ring Size Variations
Analog 1: N-(3,4,5-Trimethoxybenzyl)cycloheptanamine Hydrobromide
- Structure : Cycloheptane ring (vs. cyclopentane) with 3,4,5-trimethoxybenzyl group.
- Molecular formula: C₁₇H₂₇NO₃·HBr.
- Methoxy group positions (3,4,5 vs. 2,3,4) may affect electronic distribution and hydrogen-bonding capacity.
- Status : Discontinued commercial product .
Analog 2: N-(5-Bromo-2-methoxybenzyl)cyclopentanamine Hydrobromide
- Structure : Bromine substituent at the 5-position of the benzyl ring and a single methoxy group at the 2-position.
Functional Group Modifications
Analog 3: N-(4-Methoxyphenyl-thiazol-2-yl)-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide
- Structure : Thiazole and azepine rings replace the cyclopentane and benzyl groups.
- Pharmacological relevance : Demonstrated cardioprotective activity, outperforming Levocarnitine and Mildronate in reducing hypoxic smooth muscle contraction .
- Mechanism of action may involve mitochondrial bioenergetics rather than amine receptor modulation.
Physicochemical and Commercial Comparisons
Research Findings and Implications
- Pharmacological Gaps : While N-(2,3,4-Trimethoxybenzyl)cyclopentanamine HBr lacks direct activity data, its analogs highlight the importance of substituent positioning and ring size in modulating bioactivity. For example, the 3,4,5-trimethoxybenzyl group in the cycloheptanamine analog may confer distinct receptor affinity due to symmetrical substitution .
- Therapeutic Potential: Structural parallels to cardioprotective hydrazine derivatives imply that further testing of the target compound in ischemia-reperfusion models is warranted.
Biological Activity
N-(2,3,4-Trimethoxybenzyl)cyclopentanamine hydrobromide is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes available information regarding its synthesis, biological effects, and implications for medicinal chemistry.
Chemical Structure and Synthesis
The compound can be characterized by its molecular structure which features a cyclopentanamine moiety substituted with a trimethoxybenzyl group. The synthesis typically involves the reaction of cyclopentanamine with 2,3,4-trimethoxybenzaldehyde followed by hydrobromic acid treatment to yield the hydrobromide salt. This method allows for the introduction of functional groups that may enhance biological activity.
1. Anticancer Properties
Recent studies have indicated that derivatives of cyclopentanamines exhibit significant anticancer activity. For instance, compounds similar to N-(2,3,4-Trimethoxybenzyl)cyclopentanamine have shown cytotoxic effects against various cancer cell lines. A study reported that certain analogues displayed potent cytotoxic activity with IC50 values less than 1 μg/mL against human cancer cell lines and endothelial cells .
2. Anti-inflammatory Effects
The anti-inflammatory potential of cyclopentanamine derivatives has been explored in various studies. Compounds structurally related to N-(2,3,4-Trimethoxybenzyl)cyclopentanamine have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These compounds are believed to modulate the MAPK signaling pathway, which is crucial in inflammatory responses .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50 < 1 μg/mL against cancer cells | |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | |
| Cytotoxicity | Potent against endothelial cells |
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of cyclopentanamine derivatives, researchers synthesized several analogues and tested their efficacy against a panel of cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity, leading to apoptosis in treated cells.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of similar compounds. The study utilized RAW264.7 macrophage cells stimulated with lipopolysaccharides to assess cytokine production. The results indicated that these compounds effectively reduced inflammation markers by inhibiting the NF-kB pathway, suggesting a promising therapeutic application for inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
